molecular formula C12H17FN2O B2689986 2-(3-Fluorophenyl)-2-piperazin-1-ylethanol CAS No. 1183631-50-6

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol

Cat. No.: B2689986
CAS No.: 1183631-50-6
M. Wt: 224.279
InChI Key: OIVILSICNXCPDH-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol is a chemical compound that features a fluorophenyl group attached to a piperazine ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-piperazin-1-ylethanol typically involves the reaction of 3-fluorobenzyl chloride with piperazine in the presence of a base, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as dichloromethane or ethanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-Fluorophenyl)-2-piperazin-1-ylacetaldehyde.

    Reduction: Formation of 2-(3-Fluorophenyl)-2-piperazin-1-ylmethane.

    Substitution: Formation of 2-(3-Aminophenyl)-2-piperazin-1-ylethanol.

Scientific Research Applications

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-piperazin-1-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the piperazine ring can modulate the compound’s overall activity. The ethanol moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-2-piperazin-1-ylethanol: Similar structure but with the fluorine atom in the para position.

    2-(3-Chlorophenyl)-2-piperazin-1-ylethanol: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Methylphenyl)-2-piperazin-1-ylethanol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol is unique due to the presence of the fluorine atom in the meta position, which can influence its chemical reactivity and biological activity. The combination of the fluorophenyl group with the piperazine ring and ethanol moiety provides a distinct profile that can be advantageous in various applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-piperazin-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVILSICNXCPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CO)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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